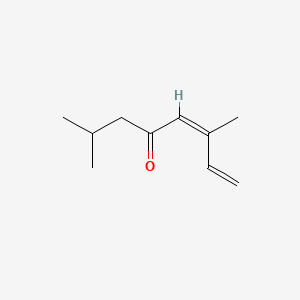
(Z)-Tagetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Tagetone is an organic compound belonging to the class of terpenoids. It is a naturally occurring compound found in the essential oils of various plants, particularly in the genus Tagetes, commonly known as marigolds. The compound is characterized by its distinct aroma and is often used in the fragrance and flavor industries. Its chemical structure includes a double bond in the Z-configuration, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Tagetone typically involves the isomerization of (E)-Tagetone. This can be achieved through various methods, including catalytic hydrogenation and photoisomerization. One common method involves the use of a palladium catalyst under mild hydrogenation conditions to selectively convert (E)-Tagetone to this compound.
Industrial Production Methods
On an industrial scale, this compound is often extracted from the essential oils of Tagetes plants. The extraction process involves steam distillation, followed by fractional distillation to isolate the desired compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to biosynthesize the compound from simple precursors.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Tagetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Allylic halides and amines.
Aplicaciones Científicas De Investigación
(Z)-Tagetone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: Studies have shown that this compound exhibits antimicrobial and insecticidal properties, making it a subject of interest in agricultural research.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The biological activity of (Z)-Tagetone is primarily attributed to its ability to interact with cellular membranes and proteins. It can disrupt microbial cell walls, leading to cell lysis and death. In higher organisms, this compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Its anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(E)-Tagetone: The geometric isomer of (Z)-Tagetone, differing only in the configuration of the double bond.
Limonene: Another terpenoid with a similar structure but different functional groups.
Geraniol: A related compound with similar applications in the fragrance industry.
Uniqueness
This compound is unique due to its specific Z-configuration, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
3588-18-9 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(5Z)-2,6-dimethylocta-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3/b9-7- |
Clave InChI |
RJXKHBTYHGBOKV-CLFYSBASSA-N |
SMILES isomérico |
CC(C)CC(=O)/C=C(/C)\C=C |
SMILES canónico |
CC(C)CC(=O)C=C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




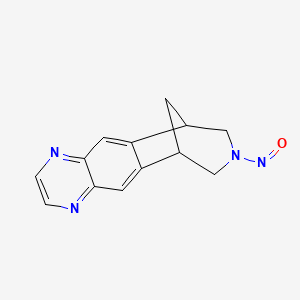
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)

![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)
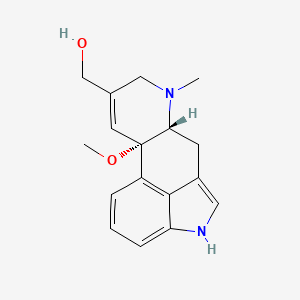
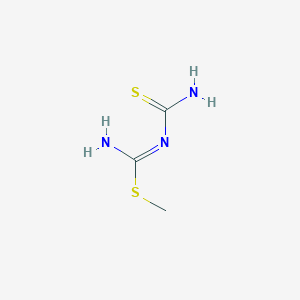
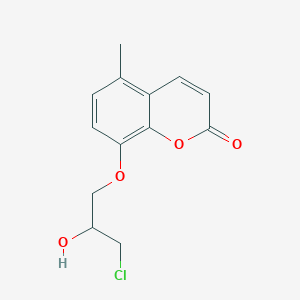
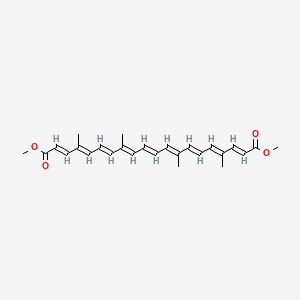
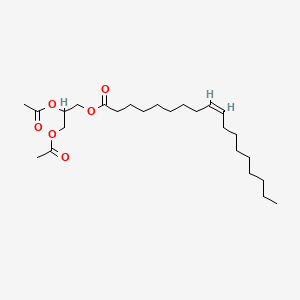

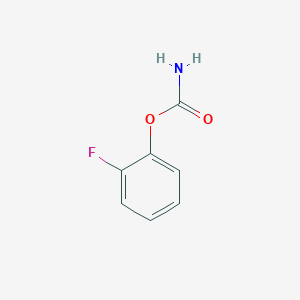
![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
